Cinnamyl acetate

概述

描述

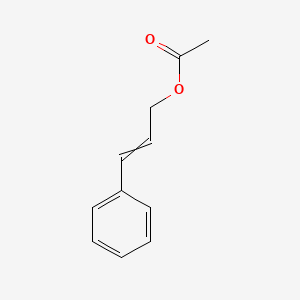

Cinnamyl acetate, also known as this compound, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid with a sweet, floral, and balsamic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma .

准备方法

Synthetic Routes and Reaction Conditions: Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

化学反应分析

Novozym 435-Catalyzed Reaction

-

Reactants : Cinnamyl alcohol + ethyl acetate (solvent-free system)

-

Conditions : 40°C, 3 hours, molar ratio 15:1 (ethyl acetate:alcohol)

-

Kinetics : Follows Ping-Pong Bi-Bi mechanism with cinnamyl alcohol inhibition (Kₘ = 206.82 mmol/L, Kᵢ = 0.461 mmol/L)

Pseudomonas fluorescens Lipase (PFL) Bioreactor

-

Reactants : Cinnamyl alcohol + vinyl acetate

-

Conditions : 25°C, static system, 48 hours

-

Advantage : Low energy consumption due to room-temperature operation

Acid-Catalyzed Esterification

-

Reactants : Cinnamyl alcohol + acetic acid derivatives (e.g., isopropenyl acetate)

-

Catalyst : p-TsOH (0.02 mmol) in acetonitrile

Solid-Liquid Phase Transfer Catalysis (PTC)

-

Reactants : Cinnamyl bromide + sodium acetate

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Conditions : 600 rpm agitation, 100% selectivity

-

Kinetics : Pseudo-first order, activation energy = 11.2 kcal/mol

Reactivity in Allylic Arylation

This compound serves as a substrate in palladium-catalyzed allylic arylation:

-

Reactants : Sodium tetraphenylborate + this compound

-

Catalyst : Bedford-type palladacycle

-

Conditions : Water solvent, 50°C, 8 hours

-

Outcome : High regioselectivity for allylic C–C bond formation

Metabolic Pathways

In biological systems, this compound undergoes sequential transformations:

-

Hydrolysis : Converted to cinnamyl alcohol by carboxylesterases.

-

Oxidation : Forms cinnamaldehyde via alcohol dehydrogenase.

-

Further Oxidation : Cinnamaldehyde → cinnamic acid → β-oxidation → benzoic acid → hippuric acid (primary metabolite) .

Reaction Comparison Table

Stability and Byproduct Formation

-

Inhibition Effects : Acetaldehyde (from vinyl acetate) inhibits lipase activity at high concentrations .

-

Thermal Stability : Stable below 100°C; degradation observed at higher temperatures in oxidative environments .

This synthesis of data highlights the versatility of this compound in both industrial and biochemical contexts, with enzymatic methods offering sustainability advantages, while chemical routes provide high efficiency.

科学研究应用

Flavoring and Fragrance Industry

Cinnamyl acetate is primarily recognized for its use as a flavoring agent in the food industry and as a fragrance component in personal care products. It is naturally found in essential oils derived from cinnamon and other plants.

- Usage : this compound is used to impart a sweet, floral, and spicy aroma to products such as perfumes, soaps, and food flavorings.

- Market Demand : The global market for this compound is estimated at around 100 metric tons per annum, indicating its widespread use in various consumer products .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry.

- Antimicrobial Properties : this compound has shown efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers. Molecular docking studies revealed significant binding interactions with virulence proteins such as virB4 and virB9, suggesting its potential as a therapeutic agent .

- Pharmacokinetic Studies : Investigations using SwissADME and ADMETLab 2.0 indicated that this compound demonstrates favorable pharmacokinetic properties, enhancing its viability as a drug candidate .

Biochemical Engineering

This compound can be synthesized through engineered microorganisms, showcasing its potential in biotechnological applications.

- Biosynthesis : Research has demonstrated that engineered Escherichia coli strains can produce this compound from glucose by overexpressing specific enzymes involved in the shikimate pathway. This method achieved yields of up to 627 mg/L within 28 hours .

- Enzymatic Synthesis : The use of immobilized lipases for the transesterification process has been explored, providing an environmentally friendly alternative to traditional chemical synthesis methods .

Antioxidant and Anti-inflammatory Properties

This compound exhibits antioxidant properties that can be beneficial in health-related applications.

- Study Findings : Extracts containing this compound have displayed anti-inflammatory effects in various models, suggesting its potential role in developing natural health products .

- Mechanisms : The compound has been shown to inhibit key inflammatory markers, making it a candidate for further research in anti-inflammatory therapies .

Data Tables

Case Studies

- Pharmaceutical Efficacy Against H. pylori :

- Biosynthesis via Metabolic Engineering :

- Antioxidant Activity :

作用机制

The mechanism of action of Cinnamyl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

相似化合物的比较

Cinnamyl Alcohol: Similar in structure but lacks the acetate group.

Cinnamaldehyde: Contains an aldehyde group instead of the acetate group.

Cinnamic Acid: Contains a carboxylic acid group instead of the acetate group.

Uniqueness: Cinnamyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the fragrance and flavor industry for its sweet and floral aroma .

属性

分子式 |

C11H12O2 |

|---|---|

分子量 |

176.21 g/mol |

IUPAC 名称 |

3-phenylprop-2-enyl acetate |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3 |

InChI 键 |

WJSDHUCWMSHDCR-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

沸点 |

265.0 °C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。